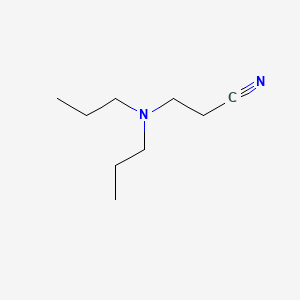

3-(Dipropylamino)propanenitrile

CAS No.: 20732-22-3

Cat. No.: VC1965562

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20732-22-3 |

|---|---|

| Molecular Formula | C9H18N2 |

| Molecular Weight | 154.25 g/mol |

| IUPAC Name | 3-(dipropylamino)propanenitrile |

| Standard InChI | InChI=1S/C9H18N2/c1-3-7-11(8-4-2)9-5-6-10/h3-5,7-9H2,1-2H3 |

| Standard InChI Key | TXKWRPYUNDNNMI-UHFFFAOYSA-N |

| SMILES | CCCN(CCC)CCC#N |

| Canonical SMILES | CCCN(CCC)CCC#N |

Introduction

3-(Dipropylamino)propanenitrile is an organic compound with the molecular formula C₈H₁₈N₂. It is characterized by its propanenitrile structure and the presence of a dipropylamino group, making it a versatile intermediate in various chemical synthesis processes. This compound has potential applications in pharmaceuticals and polymer chemistry due to its unique chemical properties.

Synthesis Methods

3-(Dipropylamino)propanenitrile is primarily synthesized through the reaction of acrylonitrile with dipropylamine. This process involves a nucleophilic addition reaction where the amine group of dipropylamine attacks the carbon-carbon double bond of acrylonitrile, followed by the elimination of a leaving group to form the desired product.

Synthesis Steps:

-

Preparation of Reactants: Acrylonitrile and dipropylamine are prepared in a suitable solvent.

-

Reaction Conditions: The reaction is typically carried out under controlled conditions, such as ice-cooling to prevent unwanted side reactions.

-

Purification: The product is purified using methods like distillation or chromatography.

Chemical Reactions and Applications

3-(Dipropylamino)propanenitrile participates in various chemical reactions, including substitution, reduction, and oxidation reactions. These reactions make it a valuable intermediate in the synthesis of complex organic compounds.

Types of Reactions:

-

Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

-

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

-

Oxidation Reactions: The compound can undergo oxidation to form corresponding amides or carboxylic acids.

Applications:

-

Pharmaceuticals: Used as a precursor for synthesizing biologically active compounds.

-

Polymer Chemistry: Involved in the synthesis of polymers with specific properties.

Research Findings and Biological Activity

While specific biological activity data for 3-(Dipropylamino)propanenitrile is limited, its role as a precursor in synthesizing biologically active compounds suggests potential applications in drug development and biochemical research. Further studies are needed to fully elucidate its biological effects.

Comparison with Similar Compounds

| Compound | Molecular Formula | Applications |

|---|---|---|

| 3-(Dipropylamino)propanenitrile | C₈H₁₈N₂ | Pharmaceuticals, Polymer Chemistry |

| 3-(Dimethylamino)propanenitrile | C₅H₁₀N₂ | Hydrogel synthesis, Pharmaceutical intermediates |

3-(Dipropylamino)propanenitrile differs from 3-(Dimethylamino)propanenitrile in terms of its larger alkyl groups, which can affect its reactivity and solubility properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume